N-(Pyridin-2-YL)dodecane-1-sulfonamide
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Overview
Description
N-(Pyridin-2-YL)dodecane-1-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pyridin-2-YL)dodecane-1-sulfonamide typically involves the reaction of pyridine derivatives with sulfonyl chlorides under specific conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(Pyridin-2-YL)dodecane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(Pyridin-2-YL)dodecane-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrabactin: A synthetic sulfonamide that mimics abscisic acid in plants.
Sulfonamide-triazine hybrids: Known for their anticancer properties.
Uniqueness
N-(Pyridin-2-YL)dodecane-1-sulfonamide stands out due to its unique structure, which combines a pyridine ring with a long-chain sulfonamide. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
65986-34-7 |
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Molecular Formula |
C17H30N2O2S |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
N-pyridin-2-yldodecane-1-sulfonamide |
InChI |
InChI=1S/C17H30N2O2S/c1-2-3-4-5-6-7-8-9-10-13-16-22(20,21)19-17-14-11-12-15-18-17/h11-12,14-15H,2-10,13,16H2,1H3,(H,18,19) |
InChI Key |
YAGRWFCYOPBVRI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCS(=O)(=O)NC1=CC=CC=N1 |
Origin of Product |
United States |
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